![molecular formula C6H5N3 B1439257 4H-Pyrrolo[2,3-d]pyrimidine CAS No. 271-68-1](/img/structure/B1439257.png)
4H-Pyrrolo[2,3-d]pyrimidine
描述
4H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. Its unique structure allows it to serve as a versatile scaffold for the development of various biologically active molecules, including kinase inhibitors and antiviral agents .
作用机制
Target of Action
4H-Pyrrolo[2,3-d]pyrimidine derivatives have been found to interact with multiple targets. They have been identified as potential multi-targeted kinase inhibitors . Specifically, they have shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell proliferation, migration, and angiogenesis, making them important targets in cancer therapy .
Mode of Action
The interaction of this compound with its targets leads to a variety of changes. For instance, it has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits signal transduction cascades that affect cell proliferation, migration, and angiogenesis . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells .
Result of Action
The action of this compound at the molecular and cellular level results in significant effects. For instance, it has been found to increase the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 . This leads to cell cycle arrest at the G1/S phase and induces the apoptotic death of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been noted that this compound exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining its efficacy and stability.
生化分析
Biochemical Properties
4H-Pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the α-amylase enzyme, which is involved in the breakdown of starch into glucose . This inhibition is significant for its potential use in managing diabetes. Additionally, this compound derivatives have demonstrated antimicrobial and antiviral activities, interacting with bacterial and viral proteins to inhibit their growth and replication .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α-amylase affects glucose metabolism, which is crucial for maintaining blood sugar levels . Furthermore, its antimicrobial properties suggest that it can disrupt bacterial cell walls and inhibit viral replication, thereby protecting host cells from infection .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of α-amylase, inhibiting its enzymatic activity and preventing the breakdown of starch into glucose . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions. Additionally, its antimicrobial and antiviral activities are attributed to its ability to interfere with the replication machinery of pathogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Its degradation products may have different biological activities, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits α-amylase activity without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by liver enzymes, which convert it into various metabolites . These metabolites may have different biological activities, affecting metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different tissues
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . This localization determines its interaction with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrrolo[2,3-d]pyrimidine typically involves multi-step processes. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is further cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally converted to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . Another method involves the use of microwave-assisted synthesis to introduce chlorine atoms at specific positions on the pyrrolo[2,3-d]pyrimidine ring .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. For example, the use of solid-phase synthesis allows for the rapid and high-yield production of tetrasubstituted pyrrolo[2,3-d]pyrimidines . Additionally, the use of robust reaction conditions, such as high temperatures and specific catalysts, ensures the consistent production of high-purity compounds .
化学反应分析
Types of Reactions: 4H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including electrophilic substitution, nucleophilic aromatic substitution, and Suzuki coupling reactions
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and acids, with reactions typically conducted under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide and potassium carbonate are used, often in polar aprotic solvents.
Suzuki Coupling: This reaction employs palladium catalysts and boronic acids, usually conducted in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidines, which can be further functionalized for specific applications in medicinal chemistry .
科学研究应用
相似化合物的比较
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but differing in the position of nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring, often used in kinase inhibitor research.
Pyrido[2,3-d]pyrimidine: Similar in structure but with a pyridine ring instead of a pyrrole ring, used in various therapeutic applications.
Uniqueness: 4H-Pyrrolo[2,3-d]pyrimidine is unique due to its specific ring fusion and the position of nitrogen atoms, which confer distinct electronic properties and reactivity. This uniqueness makes it a valuable scaffold for the development of targeted therapeutics and other biologically active molecules .
属性
IUPAC Name |
4H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWIHGSSRREUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=NC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664027 | |
| Record name | 4H-Pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-68-1 | |
| Record name | 4H-Pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these novel 4H-pyrrolo[2,3-d]pyrimidine derivatives interact with pp60c-Src tyrosine kinase and what are the downstream effects?
A1: While the specific binding mechanism of these novel derivatives to pp60c-Src tyrosine kinase is not elucidated in the provided research [], it is stated that they act as inhibitors of tyrosine phosphorylation. Tyrosine kinases like pp60c-Src catalyze the transfer of phosphate groups from ATP to tyrosine residues on target proteins. This phosphorylation event is crucial in various cellular processes including cell growth, proliferation, differentiation, and survival. By inhibiting pp60c-Src tyrosine kinase, these compounds likely disrupt these signaling pathways, potentially leading to anti-cancer effects. Further research is needed to determine the precise binding site, mechanism of action, and downstream consequences of this inhibition.
Q2: What is the impact of structural modifications on the activity of these this compound derivatives against pp60c-Src tyrosine kinase?
A2: The research [] focuses on modifications at the 5-position of the 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-one scaffold. Specifically, introducing various [(benzyl)imino]methyl substituents significantly influences the inhibitory activity. For example, compounds with dihalogenated benzyl substituents (compounds 7d and 7e in the study) demonstrated 3 to 7 times greater potency compared to the unsubstituted benzyl analogue (compound 7a). This highlights the importance of the substituent's electronic and steric properties in enhancing the interaction with pp60c-Src and improving inhibitory activity. This structure-activity relationship (SAR) information is valuable for designing more potent and selective pp60c-Src tyrosine kinase inhibitors based on the this compound scaffold.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



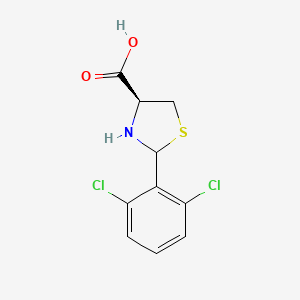
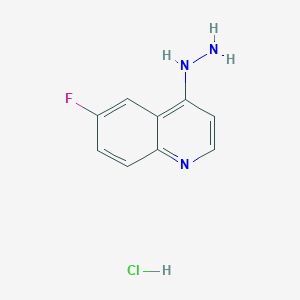

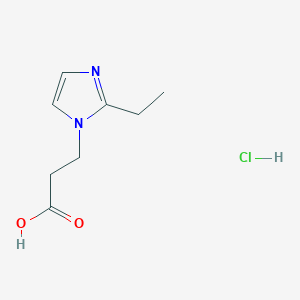
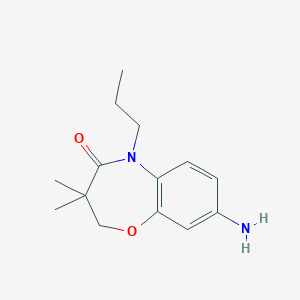

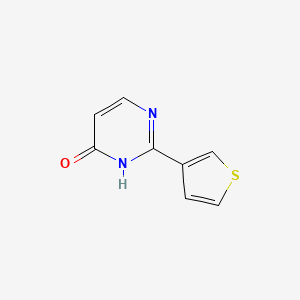
![N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine](/img/structure/B1439184.png)
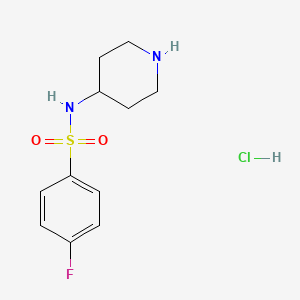
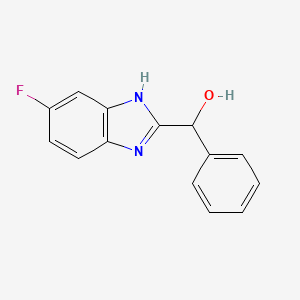
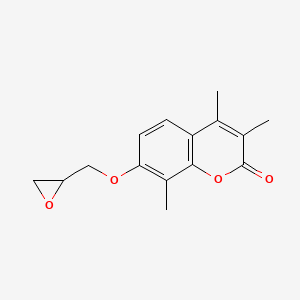
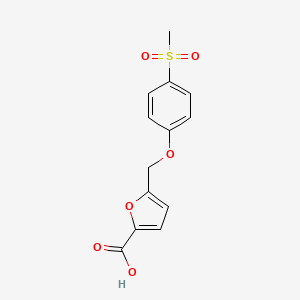
![Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1439196.png)
